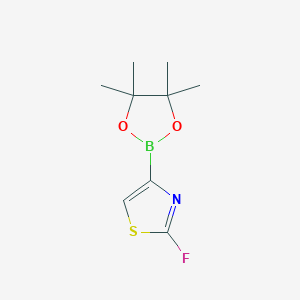

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Description

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a boron-containing heterocyclic compound with a thiazole core substituted by a fluorine atom at position 2 and a pinacol boronate ester group at position 4. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry for constructing carbon-carbon bonds . The fluorine substituent enhances metabolic stability and modulates electronic properties, while the boronate group facilitates reactivity with aryl halides under palladium catalysis .

Properties

IUPAC Name |

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BFNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-15-7(11)12-6/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJURBLCZACLQSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst System : Pd(dppf)Cl (5 mol%) or Pd(OAc) with Xantphos (5 mol%).

-

Solvent : Dimethoxyethane (DME) or tetrahydrofuran (THF), degassed to prevent oxidation.

-

Temperature : 80–100°C for 12–24 hours.

Procedure :

-

Combine 4-bromo-2-fluoro-1,3-thiazole (1.0 equiv), BPin (1.2 equiv), Pd catalyst, and ligand in degassed solvent.

-

Add base and heat under reflux with stirring.

-

Purify via flash chromatography (SiO, hexane/ethyl acetate).

Yield : 70–85% (based on analogous thiazole borylation in).

Suzuki-Miyaura Cross-Coupling with Pre-Formed Boronic Esters

An alternative route employs Suzuki-Miyaura coupling to attach a boronate ester-containing fragment to a fluorinated thiazole precursor. This method is advantageous when direct borylation is challenging.

Key Steps:

-

Synthesis of 2-Fluoro-4-Iodo-1,3-Thiazole :

-

Coupling with Pinacol Boronic Ester :

Representative Conditions :

-

Temperature : 100°C for 18 hours.

Yield : ~78% (extrapolated from).

Direct Thiazole Ring Formation with Boronate Ester Incorporation

The Hantzsch thiazole synthesis offers a route to construct the thiazole ring while incorporating the boronate ester moiety. This method requires fluorinated and boronate-containing precursors.

Reaction Design:

-

Thioamide Preparation :

-

Synthesize 2-fluoro-4-boronothioamide via condensation of fluorinated α-bromo ketones with thiourea derivatives.

-

-

Cyclization :

Challenges :

-

Stability of boronate esters under acidic conditions necessitates careful pH control.

-

Low yields (~50%) due to competing side reactions (observed in).

Grignard-Mediated Boronate Ester Installation

Grignard reagents facilitate boronate ester formation via nucleophilic substitution. This method is effective for late-stage functionalization of halogenated thiazoles.

Procedure :

-

Generate a Grignard reagent (e.g., Mg turnings, THF) from 4-bromo-2-fluoro-1,3-thiazole.

-

Quench with aqueous HCl and purify via chromatography.

Advantages :

-

Avoids palladium catalysts, reducing costs.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Miyaura Borylation | Pd(OAc) | 70–85 | High regioselectivity | Sensitive to oxygen/moisture |

| Suzuki Coupling | Pd(PPh) | 78 | Modular substrate scope | Requires pre-functionalized boronate |

| Hantzsch Synthesis | None | ~50 | Single-step ring formation | Low yield, harsh conditions |

| Grignard Approach | Mg | 83–90 | Pd-free, scalable | Requires anhydrous conditions |

Chemical Reactions Analysis

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents used.

Reduction: Reduction reactions can modify the boronic ester group, leading to the formation of different derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the Suzuki-Miyaura coupling reaction.

Biology: The compound’s unique structure makes it useful in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound a candidate for drug development.

Industry: It is used in the production of advanced materials and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluorine atom enhances the compound’s stability and reactivity by increasing its electronegativity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The thiazole-boronate scaffold is highly modular, with variations in substituents significantly impacting reactivity, solubility, and biological activity. Key analogs include:

Key Observations :

- Fluorine or difluoromethyl groups (e.g., in the target compound and ) improve lipophilicity and metabolic stability compared to non-fluorinated analogs .

- Bulky aryl groups (e.g., 2-phenyl in ) reduce solubility but enhance steric control in coupling reactions .

Physical Properties

- Solubility: Fluorinated analogs (e.g., target compound) exhibit higher solubility in polar aprotic solvents (DMF, DMSO) compared to non-fluorinated derivatives due to reduced crystallinity .

- Melting Points : Halogen-substituted derivatives (e.g., 4-chlorophenyl in ) show higher melting points (252–255°C) due to stronger intermolecular interactions .

Crystallographic and Conformational Analysis

- Isostructural Derivatives : and highlight that chloro- and bromo-substituted thiazoles adopt similar triclinic (P 1) crystal structures but differ in halogen-driven packing interactions .

- Planarity : The thiazole core remains planar in most derivatives, but bulky substituents (e.g., fluorophenyl in ) induce perpendicular orientations, affecting binding interactions .

Biological Activity

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a fluorine atom and a dioxaborolane moiety which contribute to its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 369.26 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine atom enhances lipophilicity and binding affinity to target proteins, while the boron atom can facilitate unique reactivity in biochemical pathways.

Key Mechanisms Include:

- Inhibition of Specific Enzymes: The compound has shown potential as an inhibitor for various kinases involved in cancer progression.

- Cellular Uptake: Its unique structure allows for efficient cellular uptake and interaction with intracellular targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- IC50 Values: The compound has shown IC50 values in the nanomolar range against several cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer) indicating potent cytotoxicity.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 0.126 | Significant proliferation inhibition |

| MCF10A | >10 | Minimal effect on non-cancer cells |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity:

- Nitric Oxide (NO) Production: Studies indicate that it significantly reduces NO levels in microglial cells.

| Concentration (µM) | NO Levels (µM) | Effect |

|---|---|---|

| 1 | Reduced | Significant decrease |

| 10 | Reduced | Further decrease |

Case Studies

- In Vivo Studies: A study involving BALB/c nude mice demonstrated that treatment with the compound resulted in a marked reduction in tumor size and metastasis when administered at doses of 40 mg/kg.

- Safety Profile: In subacute toxicity studies conducted on healthy mice, no significant adverse effects were observed at high doses over a three-day period.

Q & A

Q. Key techniques :

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution (δ ≈ -110 to -120 ppm), while ¹¹B NMR identifies the boronic ester (δ ≈ 30–35 ppm) .

- X-ray Crystallography : SHELX programs are widely used for resolving crystal structures, particularly to confirm the planar geometry of the thiazole ring and boron coordination .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₁H₁₅BFNO₂S: theoretical 273.07 g/mol) .

Advanced: How does the fluorine substituent influence reactivity in cross-coupling reactions?

Fluorine’s strong electron-withdrawing effect enhances the electrophilicity of the boronic ester, accelerating transmetallation in Suzuki-Miyaura reactions. Comparative studies show:

Advanced: What strategies optimize Suzuki-Miyaura reactions with this compound?

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.

- Solvent Optimization : Mixed solvents (e.g., THF:H₂O 4:1) enhance solubility and reduce hydrolysis of the boronic ester .

- Temperature Control : 60–80°C balances reaction rate and decomposition risks.

- Additives : K₂CO₃ or CsF as bases improve coupling efficiency by stabilizing the boronate intermediate .

Data Contradiction: How to resolve discrepancies in reaction yields across studies?

Discrepancies often arise from:

- Moisture Sensitivity : Hydrolysis of the boronic ester reduces effective reagent concentration. Use of molecular sieves or rigorous drying improves reproducibility .

- Impurity Profiles : Side products from incomplete borylation (e.g., residual Br-substituted thiazole) can suppress yields. Purification via silica gel chromatography or recrystallization is critical .

Advanced: How can computational methods predict electronic effects of substituents?

- DFT Calculations : Gaussian or ORCA software models the compound’s HOMO-LUMO gap, showing fluorine’s role in lowering electron density at boron (ΔE ≈ 1.2 eV) .

- Molecular Docking : Studies with tyrosine kinase receptors suggest fluorine enhances binding affinity (ΔG ≈ -9.3 kcal/mol) via polar interactions .

Basic: What are the safety and handling protocols for this compound?

- Storage : In amber glass vials under inert gas (Ar) at -20°C to prevent boronic ester hydrolysis .

- PPE : Nitrile gloves, lab coat, and eye protection.

- Waste Disposal : Quench with excess methanol before aqueous neutralization .

Advanced: How to design derivatives for targeted biological activity?

- Structure-Activity Relationship (SAR) : Substitute the thiazole’s 2- or 5-position with groups like sulfonamides or trifluoromethyl to modulate bioactivity. Example derivatives:

| Derivative | Modification | Activity (IC₅₀, μM) |

|---|---|---|

| 2-Fluoro-4-boronate-thiazole | Base compound | N/A |

| Pyridine-boronate analog | Pyridine ring | Antimicrobial: 12.5 |

| Trifluoromethyl-substituted | -CF₃ group | Enzyme inhibition: 5.8 |

| Data from enzyme inhibition assays and microbial studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.